Scientific Field: Organic Chemistry
Summary of the Application: “(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate” is used as a vinyl sulfonium salt precursor in the synthesis of imidazolinium salts
Results or Outcomes: The reaction leads to the formation of imidazolinium salts
Summary of the Application: “(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate” is used as a reactant in sulfinylation reactions
Methods of Application: The specific methods of application in sulfinylation reactions can vary depending on the specific reaction conditions and the substrates used
Results or Outcomes: The outcome of these reactions is the formation of sulfinylated organic compounds
(2-Bromoethyl)diphenylsulfonium triflate is a stable, crystalline solid [, ]. It serves as a valuable precursor for diphenyl(vinyl)sulfonium triflate, a key intermediate in the synthesis of various heterocyclic compounds []. These heterocycles are important scaffolds found in pharmaceuticals and other functional molecules.
The molecule consists of three key parts (see Figure 1):
Chemical structure of (2-Bromoethyl)diphenylsulfonium triflate [].
While the specific synthesis of (2-Bromoethyl)diphenylsulfonium triflate is not widely reported in scientific literature, related sulfonium salts can be prepared by reacting a diaryl sulfide with a bromoethane derivative and triflic acid.
(2-Bromoethyl)diphenylsulfonium triflate reacts with various nucleophiles (electron-rich species) to form vinyl sulfones. The reaction proceeds through elimination of bromide (Br-) and formation of a carbon-carbon double bond between the bromoethyl group's carbon and the nucleophile. This reaction is particularly useful for synthesizing nitrogen-, sulfur-, oxygen-, and carbon-containing heterocycles.
Ph2S(CH2CH2Br) + TfO- + Nu --> Ph2S(CH=CHNu) + Br- + TfOH (Tf = Trifluoromethanesulfonyl)
(2-Bromoethyl)diphenylsulfonium triflate itself is not reported to have a specific mechanism of action in biological systems. Its primary function lies in organic synthesis as a precursor to vinyl sulfones, which can have diverse biological activities depending on the attached functional groups.
Irritant